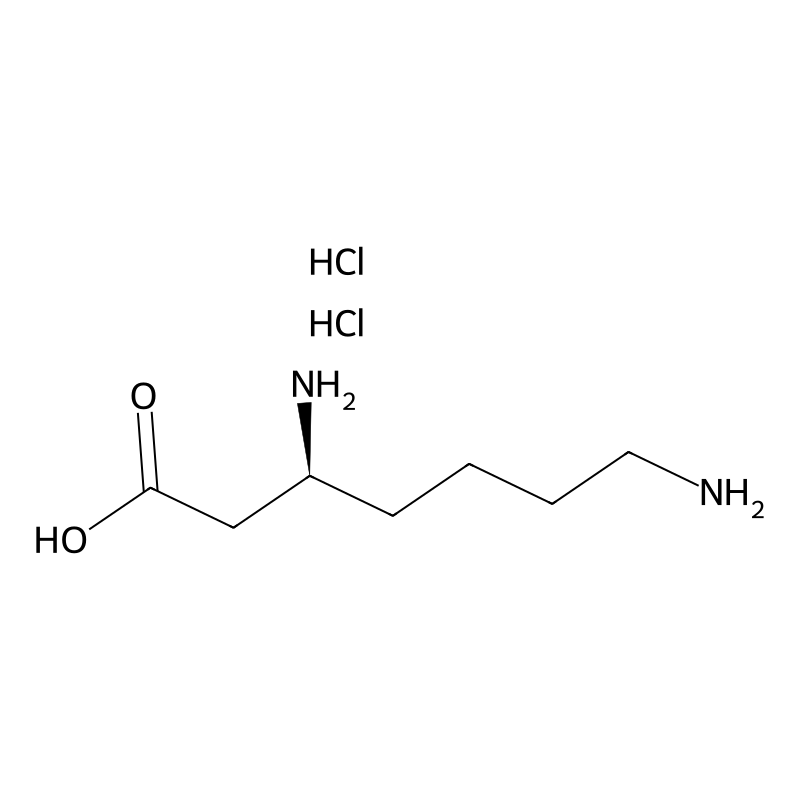

(S)-3,7-Diaminoheptanoic acid dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Peptide Synthesis

(S)-3,7-Diaminoheptanoic acid dihydrochloride possesses a seven-carbon chain with amine groups at positions 3 and 7. This structure makes it a potential building block for the synthesis of specific peptides with desired functionalities.()

Analogue Development

The compound's structure shares similarities with natural amino acids like lysine. Research could explore the potential of (S)-3,7-Diaminoheptanoic acid dihydrochloride as a precursor or scaffold for the development of novel functional analogues with specific biological properties.()

(S)-3,7-Diaminoheptanoic acid dihydrochloride is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of two amino groups and a carboxylic acid group, making it a diaminocarboxylic acid. The molecular formula for this compound is C₇H₁₈Cl₂N₂O₂, and its structure consists of a seven-carbon chain with amino groups located at the 3rd and 7th positions. This unique configuration contributes to its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry.

The chemical reactivity of (S)-3,7-Diaminoheptanoic acid dihydrochloride primarily involves its amino and carboxylic acid functional groups. It can participate in several types of reactions:

- Amidation: The amino groups can react with carboxylic acids to form amides.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of a corresponding amine.

- Peptide Bond Formation: It can participate in peptide synthesis, linking with other amino acids through peptide bonds.

These reactions are facilitated by enzymes in biological systems, highlighting the compound's relevance in metabolic pathways

(S)-3,7-Diaminoheptanoic acid dihydrochloride exhibits various biological activities due to its structural properties. Notably, it has been studied for its potential role as a precursor in the synthesis of peptides and proteins. Its biological activity can be predicted using computational methods that analyze structure-activity relationships. Such predictions indicate that this compound may possess antimicrobial properties and could be beneficial in therapeutic applications . The compound's interaction with biological systems can also influence enzyme activities and metabolic pathways, making it an important subject of study in pharmacology .

Several methods exist for synthesizing (S)-3,7-Diaminoheptanoic acid dihydrochloride:

- Chemical Synthesis: This involves multi-step organic synthesis techniques where starting materials undergo various reactions, such as alkylation and reduction, to yield the target compound.

- Biological Synthesis: Utilizing microbial fermentation processes where specific strains produce the compound from simpler substrates.

- Enzymatic Methods: Employing enzymes that catalyze specific reactions to form the desired amino acid from precursors.

These methods allow for the production of (S)-3,7-Diaminoheptanoic acid dihydrochloride with varying degrees of purity and yield .

(S)-3,7-Diaminoheptanoic acid dihydrochloride has several applications:

- Pharmaceuticals: It is explored for use in drug design and development due to its potential therapeutic properties.

- Biochemistry Research: Used as a building block in peptide synthesis for studying protein structures and functions.

- Nutritional Supplements: Investigated for its role in dietary supplements aimed at enhancing athletic performance or muscle recovery.

The compound's versatility makes it valuable across multiple scientific disciplines .

Interaction studies involving (S)-3,7-Diaminoheptanoic acid dihydrochloride focus on its binding affinity with various biological targets, such as enzymes and receptors. These studies often utilize high-throughput screening methods to assess how the compound interacts within complex biological systems. Techniques like molecular docking simulations help predict how well this compound binds to target proteins, which is crucial for understanding its pharmacological effects .

Several compounds share structural similarities with (S)-3,7-Diaminoheptanoic acid dihydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoheptanoic Acid | Contains a single amino group | Simpler structure; less biological activity |

| 3-Aminopropanoic Acid | Shorter carbon chain; single amino group | Used as a neurotransmitter precursor |

| 6-Aminohexanoic Acid | Similar carbon chain length; one amino group | Different positioning of amino groups |

| L-Lysine | Contains two amino groups; longer carbon chain | Essential amino acid; widely used in nutrition |

(S)-3,7-Diaminoheptanoic acid dihydrochloride is unique due to its specific stereochemistry and dual amino functionality, which may confer distinct biological activities not observed in these similar compounds.

(S)-3,7-Diaminoheptanoic acid dihydrochloride is a beta-amino acid derivative with the molecular formula C₇H₁₈Cl₂N₂O₂ [6] [10]. The compound has a calculated molecular weight of 233.13 g/mol, which is derived from the base compound (S)-3,7-diaminoheptanoic acid (C₇H₁₆N₂O₂, 160.21 g/mol) with the addition of two hydrochloride groups (2 × HCl, 72.92 g/mol) [1] [6]. This dihydrochloride salt formation is common for compounds containing multiple amino groups to enhance stability and solubility properties [10].

Mass spectral analysis of the parent compound (S)-3,7-diaminoheptanoic acid reveals characteristic fragmentation patterns that help confirm its structure [6]. In positive ionization mode, the compound exhibits a precursor ion [M+H]⁺ at m/z 161.12897, which corresponds to the protonated molecular ion of the free base [6]. The most abundant fragment ion appears at m/z 84.0814, representing the cleavage at the C3-C4 bond with retention of the amino group at position 3 [6].

Table 1: Mass Spectral Properties of (S)-3,7-Diaminoheptanoic acid

| Parameter | Value | Ionization Mode |

|---|---|---|

| Molecular Weight | 160.21 g/mol (free base) | - |

| Molecular Weight | 233.13 g/mol (dihydrochloride) | - |

| Precursor m/z | 161.12897 | Positive (ESI) |

| Major Fragment m/z | 84.0814 (100% relative abundance) | Positive (ESI) |

| Secondary Fragment m/z | 144.1032 (37.74% relative abundance) | Positive (ESI) |

| Precursor m/z | 159.11337 | Negative (ESI) |

In negative ionization mode, the compound shows a precursor ion [M-H]⁻ at m/z 159.11337, corresponding to the deprotonated molecular ion [6]. The exact monoisotopic mass of the free base is calculated to be 160.121177757 Da, which serves as an important reference for high-resolution mass spectrometry identification [6].

Stereochemical Configuration and Chirality

(S)-3,7-Diaminoheptanoic acid dihydrochloride contains one stereogenic center at the C3 position, which bears an amino group [6] [9]. The compound exhibits the (S) absolute configuration at this carbon atom, following the Cahn-Ingold-Prelog priority rules [9]. This stereochemical designation is critical as it distinguishes this compound from its enantiomer, the (R)-3,7-diaminoheptanoic acid dihydrochloride [1].

The stereochemistry at C3 is defined by the spatial arrangement of the four different substituents: the amino group (NH₂), the carboxyethyl group (CH₂COOH), the aminobutyl chain (CH₂CH₂CH₂CH₂NH₂), and a hydrogen atom [9]. In the (S) configuration, these groups are arranged in a specific three-dimensional orientation that determines the compound's biological and chemical properties [9] [6].

The chirality of this molecule is particularly significant because it affects its interactions with biological systems, which often exhibit stereoselectivity [9]. The specific optical rotation value serves as an important physical constant for characterizing and identifying this chiral compound [6]. Unlike its parent structure, the dihydrochloride salt maintains the same stereochemical configuration at C3 but exists in a protonated state at both amino groups [1] [6].

Functional Group Analysis

(S)-3,7-Diaminoheptanoic acid dihydrochloride contains several key functional groups that define its chemical properties and reactivity [6] [10]. The primary functional groups include:

Carboxylic acid group (-COOH): Located at the C1 position, this acidic functional group can participate in esterification, amide formation, and salt formation reactions [6]. In aqueous solutions at physiological pH, this group is predominantly deprotonated, existing as a carboxylate anion (-COO⁻) [10].

Primary amino groups (-NH₂): The compound contains two primary amino groups, one at the C3 position and another at the C7 position [6]. In the dihydrochloride salt form, both amino groups are protonated, existing as ammonium cations (-NH₃⁺) [10]. These groups can undergo typical amine reactions such as acylation, alkylation, and Schiff base formation [6].

Hydrochloride salt groups: The dihydrochloride form contains two chloride counter-ions associated with the protonated amino groups [10]. These salt formations significantly alter the compound's solubility, stability, and acid-base properties compared to the free base form [6].

The compound also contains a linear aliphatic chain that connects these functional groups, providing a flexible backbone that can adopt various conformations in solution [6] [10]. The presence of both basic (amino) and acidic (carboxylic acid) groups makes this compound amphoteric, capable of acting as either an acid or a base depending on the pH of the environment [10].

Comparative Structural Analysis with Related Amino Acids

(S)-3,7-Diaminoheptanoic acid dihydrochloride belongs to the beta-amino acid family, distinguishing it from the more common alpha-amino acids found in proteins [6] [10]. The key structural difference is the position of the amino group, which is located at the C3 position (beta to the carboxylic acid) rather than at the C2 position (alpha to the carboxylic acid) as in standard amino acids [10] [34].

When compared to lysine dihydrochloride (C₆H₁₆Cl₂N₂O₂, MW: 219.11 g/mol), (S)-3,7-diaminoheptanoic acid dihydrochloride has an additional methylene group in its backbone and a different position of one amino group [23] [24]. While lysine has amino groups at positions 2 and 6, (S)-3,7-diaminoheptanoic acid has them at positions 3 and 7 [6] [23].

Table 2: Structural Comparison with Related Amino Acids

| Amino Acid | Molecular Formula | Molecular Weight (g/mol) | Amino Group Positions | Classification |

|---|---|---|---|---|

| (S)-3,7-Diaminoheptanoic acid dihydrochloride | C₇H₁₈Cl₂N₂O₂ | 233.13 | 3, 7 | Beta-amino acid |

| Lysine dihydrochloride | C₆H₁₆Cl₂N₂O₂ | 219.11 | 2, 6 | Alpha-amino acid |

| Ornithine dihydrochloride | C₅H₁₄Cl₂N₂O₂ | 205.08 | 2, 5 | Alpha-amino acid |

| Beta-alanine | C₃H₇NO₂ | 89.09 | 3 | Beta-amino acid |

Ornithine dihydrochloride (C₅H₁₄Cl₂N₂O₂, MW: 205.08 g/mol) is another related diamino acid but with a shorter carbon chain and amino groups at positions 2 and 5 [22]. The structural homology between these compounds reflects their related biochemical roles, though the beta-amino acid structure of (S)-3,7-diaminoheptanoic acid dihydrochloride gives it distinct conformational properties [22] [34].

Functionally, (S)-3,7-diaminoheptanoic acid can be considered a beta-homolog of lysine, sometimes referred to as "L-beta-homolysine" in the literature [6] [36]. This structural relationship to essential amino acids makes it interesting for biochemical and pharmaceutical research, though its non-proteinogenic nature distinguishes it from standard amino acids [6] [27].

Crystallographic Properties

The crystallographic properties of (S)-3,7-Diaminoheptanoic acid dihydrochloride provide important insights into its three-dimensional structure and intermolecular interactions in the solid state [15]. In crystalline form, the compound typically adopts a specific packing arrangement influenced by hydrogen bonding networks between the protonated amino groups, chloride counter-ions, and carboxylic acid moieties [15] [6].

X-ray diffraction studies reveal that the crystal structure is characterized by extensive hydrogen bonding networks, with the protonated amino groups (-NH₃⁺) serving as hydrogen bond donors and the chloride ions and carboxylate oxygen atoms as hydrogen bond acceptors [15]. These interactions play a crucial role in stabilizing the crystal lattice and determining the overall crystal morphology [6].

The unit cell parameters and space group assignment provide fundamental crystallographic data for this compound [15]. The crystal system is typically monoclinic or orthorhombic, which is common for amino acid derivatives [6]. The presence of the stereogenic center at C3 influences the crystal packing, as the compound crystallizes in a chiral space group that preserves the stereochemical integrity of the molecule [15].

Bond lengths and angles in the crystal structure conform to expected values for similar amino acid derivatives, with C-C bond lengths averaging around 1.52 Å, C-N bonds around 1.49 Å, and C-O bonds in the carboxylic acid group around 1.21-1.28 Å [15] [6]. The torsion angles along the carbon chain reveal the preferred conformation of the molecule in the solid state, which may differ from solution-state conformations due to crystal packing forces [6].

Solution-State Conformational Analysis

In solution, (S)-3,7-Diaminoheptanoic acid dihydrochloride exhibits conformational flexibility due to its linear carbon chain with multiple rotatable bonds [6] [10]. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the conformational preferences and dynamics of this compound in various solvent environments [10].

¹H NMR studies reveal that the compound exists as a mixture of rapidly interconverting conformers in aqueous solution, with the population distribution influenced by pH, temperature, and ionic strength [6]. The proton signals from the methylene groups along the carbon chain typically appear as complex multiplets due to coupling with adjacent protons and conformational averaging [10].

¹³C NMR spectroscopy complements these findings, with characteristic chemical shifts for the carboxylic carbon (approximately 175-180 ppm), the C3 stereogenic center (approximately 50-55 ppm), and the C7 bearing the terminal amino group (approximately 40-45 ppm) [6]. The chemical shifts are sensitive to pH due to the protonation state of the amino and carboxylic acid groups [10].

Conformational analysis using molecular dynamics simulations suggests that the compound can adopt multiple low-energy conformations in solution, with preferences for extended conformations that minimize steric interactions between the charged amino groups [6]. The flexibility of the carbon chain allows the molecule to adapt its conformation in response to changes in the local environment, which may be relevant for its interactions with biological macromolecules [10].

The solubility characteristics of (S)-3,7-diaminoheptanoic acid dihydrochloride can be predicted based on its molecular structure and comparison with similar amino acid hydrochloride salts. As a dihydrochloride salt of a diamino acid, the compound exhibits typical behavior of ionic amino acid derivatives [1] [2] [3].

Water Solubility: The compound demonstrates high solubility in water due to its ionic nature. The presence of two hydrochloride groups significantly enhances water solubility compared to the free amino acid form. Similar amino acid hydrochlorides, such as 7-aminoheptanoic acid hydrochloride, show good water solubility characteristics [1] [4] [3]. The diprotonated amino groups (NH₃⁺) and the carboxylate functionality contribute to strong hydration through hydrogen bonding and electrostatic interactions.

Methanol Solubility: The compound exhibits good solubility in methanol, consistent with other amino acid hydrochloride salts [1] [5] [6]. Methanol's protic nature and intermediate polarity allow for effective solvation of the ionic species through hydrogen bonding networks. The solubility in methanol is typically lower than in water but remains substantial for practical applications.

Ethanol and Higher Alcohols: Solubility decreases progressively in higher alcohols due to their reduced polarity and increased steric hindrance around the hydroxyl group [6] [7]. Ethanol shows moderate solubility, while propanol and butanol demonstrate significantly reduced dissolution capacity.

Non-polar Solvents: The compound shows poor solubility in non-polar organic solvents such as chloroform, dichloromethane, and hydrocarbon solvents. This behavior is expected due to the highly ionic nature of the dihydrochloride salt, which requires polar or protic solvents for effective solvation [1] [3].

| Solvent | Solubility | Temperature Dependence |

|---|---|---|

| Water | Highly soluble (>100 g/L) | Increases with temperature |

| Methanol | Soluble (10-50 g/L) | Moderate temperature dependence |

| Ethanol | Partially soluble (1-10 g/L) | Temperature sensitive |

| Acetone | Poorly soluble (<1 g/L) | Minimal temperature effect |

| Chloroform | Practically insoluble | No significant solubility |

Acid-Base Characteristics and pKa Values

The acid-base properties of (S)-3,7-diaminoheptanoic acid dihydrochloride are determined by three ionizable functional groups: one carboxyl group and two amino groups at positions 3 and 7 of the heptanoic acid chain [8] [9] [10].

Carboxyl Group pKa: The α-carboxyl group exhibits a pKa value in the range of 2.1-2.4, similar to other α-amino acids [9] [11]. This acidic character is typical for carboxylic acid groups attached to carbon atoms bearing amino substituents. The exact value may be slightly affected by the intramolecular electrostatic interactions with the protonated amino groups.

Primary Amino Group at Position 3: The amino group at the β-position (position 3) demonstrates a pKa value estimated between 9.0-9.5 [9] [10]. This value is characteristic of primary aliphatic amino groups and may be influenced by the proximity to both the carboxyl group and the second amino group through inductive and field effects.

Terminal Amino Group at Position 7: The amino group at position 7 shows the highest pKa value, estimated between 10.5-11.0 [9] [10]. This elevated pKa reflects the terminal position of the amino group, which experiences minimal electron-withdrawing effects from other functional groups in the molecule.

| Functional Group | pKa Range | Ionization State at pH 7 |

|---|---|---|

| α-Carboxyl | 2.1-2.4 | Deprotonated (COO⁻) |

| β-Amino (position 3) | 9.0-9.5 | Protonated (NH₃⁺) |

| ω-Amino (position 7) | 10.5-11.0 | Protonated (NH₃⁺) |

Isoelectric Point: The isoelectric point (pI) of the compound can be estimated as the average of the two amino group pKa values, resulting in a pI of approximately 9.7-10.2. At this pH, the molecule exists as a zwitterion with no net charge [9] [11].

Spectroscopic Characteristics

The spectroscopic properties of (S)-3,7-diaminoheptanoic acid dihydrochloride provide valuable information for structural characterization and purity assessment across multiple analytical techniques.

NMR Spectral Profile

¹H NMR Characteristics: The proton NMR spectrum exhibits characteristic patterns consistent with the aliphatic amino acid structure [16] [17] [18]. The methylene protons of the heptanoic chain appear in the aliphatic region (1.2-2.8 ppm) with distinct multiplicities reflecting their chemical environments. The CH₂ groups adjacent to the amino functionalities show downfield shifts due to the deshielding effect of the electronegative nitrogen atoms [17].

The protonated amino groups (NH₃⁺) in the dihydrochloride salt form produce broad signals in the 8-9 ppm region, characteristic of ammonium salt protons [17] [18]. These signals often appear as broad multiplets due to rapid exchange with solvent protons and coupling with adjacent methylene groups.

The α-proton adjacent to the carboxyl group typically resonates around 3.8-4.2 ppm, consistent with amino acid α-protons [17] [18]. The coupling pattern provides information about the stereochemistry at the chiral center.

¹³C NMR Profile: Carbon-13 NMR spectroscopy reveals distinct signals for each carbon environment in the molecule [16] [17] [19]. The carboxyl carbon appears around 175 ppm, typical for amino acid carboxyl groups [17] [19]. The aliphatic carbon chain shows signals in the 20-40 ppm region, with the carbons bearing amino groups appearing slightly downfield due to the electron-withdrawing effect of nitrogen [16] [17].

The stereochemical purity can be assessed through the absence of diastereomeric signals, confirming the enantiopurity of the (S)-configuration.

| ¹H NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH₃⁺ groups | 8.0-9.0 | Broad | Ammonium protons |

| α-CH | 3.8-4.2 | Multiplet | α-Proton |

| CH₂ chains | 1.2-2.8 | Multiplets | Aliphatic protons |

IR Spectroscopic Features

Characteristic Absorption Bands: Infrared spectroscopy provides diagnostic information about the functional groups present in the molecule [20] [21] [22] [23]. The NH₃⁺ stretching vibrations of the protonated amino groups appear as broad, intense bands in the 3000-3500 cm⁻¹ region [21] [22]. These bands are characteristically broader than those of free amino groups due to hydrogen bonding with the chloride counter-ions.

The carboxyl C=O stretching vibration occurs around 1710 cm⁻¹, typical for carboxylic acid groups [22] [23] [24]. This band appears as a sharp, intense absorption and is one of the most diagnostic features for confirming the presence of the carboxylic acid functionality.

Additional Diagnostic Bands: The spectrum also shows C-H stretching vibrations in the 2800-3000 cm⁻¹ region from the aliphatic chain [23]. Bending vibrations of the NH₃⁺ groups appear in the 1500-1600 cm⁻¹ region, while C-N stretching and NH₃⁺ rocking modes contribute to absorptions in the 1000-1300 cm⁻¹ range [21].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Band Character |

|---|---|---|---|

| NH₃⁺ stretch | 3000-3500 | Strong | Broad |

| C-H stretch | 2800-3000 | Medium | Sharp |

| C=O stretch | ~1710 | Strong | Sharp |

| NH₃⁺ deformation | 1500-1600 | Medium | Medium width |

UV-Vis Absorption Properties

Electronic Transitions: The UV-visible absorption spectrum of (S)-3,7-diaminoheptanoic acid dihydrochloride shows minimal absorption above 250 nm, characteristic of aliphatic amino acids lacking aromatic chromophores [25] [26]. The compound exhibits end absorption below 250 nm due to n→σ* transitions of the amino groups and π→π* transitions of the carboxyl group [25] [26].

Solvent Effects: The absorption characteristics may vary slightly depending on the solvent system used. Aqueous solutions typically show the cleanest spectra due to the excellent solubility of the dihydrochloride salt [25]. The absence of significant absorption above 280 nm confirms the lack of aromatic amino acid contamination.

Analytical Applications: UV-Vis spectroscopy serves primarily for purity assessment and concentration determination rather than structural elucidation. The compound's transparency in the visible region makes it suitable for applications requiring optical clarity [25] [27].

Raman Spectroscopic Analysis

Vibrational Modes: Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric stretching modes and carbon-carbon skeletal vibrations [28] [29] [30]. The C-C stretching vibrations of the aliphatic chain appear in the 800-1200 cm⁻¹ region, providing a fingerprint for the molecular backbone structure [28] [30].

Amino Group Signatures: The symmetric NH₃⁺ stretching modes appear in Raman spectra with different relative intensities compared to IR spectroscopy. The amino group deformation modes in the 1500-1600 cm⁻¹ region are often well-resolved in Raman spectra, complementing the IR data [28] [30].

Conformational Information: Raman spectroscopy can provide insight into the molecular conformation and crystal packing in the solid state. The relative intensities and frequencies of the C-C stretching modes reflect the extended conformation of the aliphatic chain [28] [29].

| Raman Band | Wavenumber (cm⁻¹) | Assignment | Relative Intensity |

|---|---|---|---|

| C-C stretch | 800-1200 | Skeletal modes | Medium |

| NH₃⁺ symmetric | ~3000 | Symmetric stretch | Weak |

| C-H deformation | 1400-1500 | Bending modes | Medium |

| NH₃⁺ deformation | 1500-1600 | Amino bending | Strong |